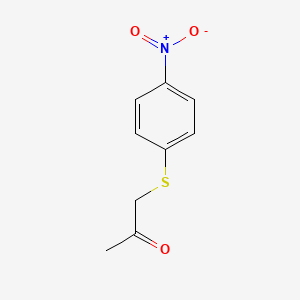![molecular formula C10H11N3O2 B13256803 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13256803.png)
3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is part of the pyrazine family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with pent-3-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-pyrazinecarboxylic acid: Similar structure but lacks the pent-3-yn-1-yl group.
Pyrazine-2-carboxylic acid: The parent compound without the amino and pent-3-yn-1-yl substituents.
Uniqueness
3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid is unique due to the presence of the pent-3-yn-1-yl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(pent-3-ynylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-2-3-4-5-12-9-8(10(14)15)11-6-7-13-9/h6-7H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
DPSWTTFVJOAHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCNC1=NC=CN=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


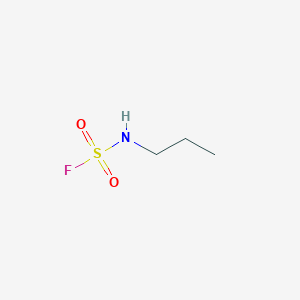
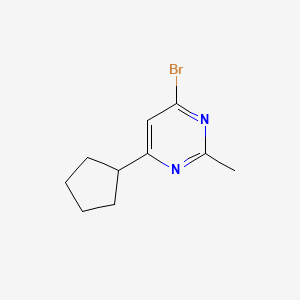
![6-Amino-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13256735.png)
![2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13256745.png)
![2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13256751.png)
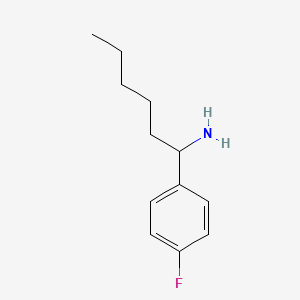
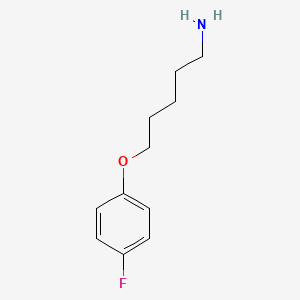

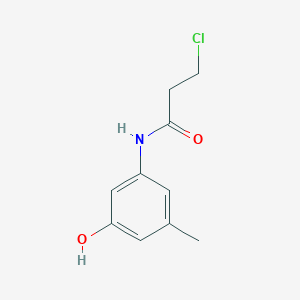


![(Cyclopropylmethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B13256796.png)
![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B13256799.png)
